molecular formula C17H16N2OS2 B2927720 3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326926-62-8

3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2927720
CAS No.: 1326926-62-8
M. Wt: 328.45
InChI Key: OAPYIYCPUUWNGC-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the cyclopropyl and phenylethyl groups, along with the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Phenylethylsulfanyl Group: This step often involves nucleophilic substitution reactions where a phenylethylthiol is reacted with a suitable leaving group on the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinone moiety, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various conditions, including cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share the thienopyrimidine core but differ in the substituents attached to the core structure.

    Cyclopropyl-Substituted Pyrimidines: These compounds have a cyclopropyl group attached to the pyrimidine ring but may lack the thieno or phenylethylsulfanyl groups.

Uniqueness

3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the combination of the cyclopropyl and phenylethylsulfanyl groups with the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-cyclopropyl-2-(2-phenylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16-15-14(9-11-21-15)18-17(19(16)13-6-7-13)22-10-8-12-4-2-1-3-5-12/h1-5,9,11,13H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPYIYCPUUWNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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